

Application Notes and Protocols: Intravitreal POT-4 in Animal Models of AMD

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Compound of Interest

Compound Name: POT-4

Cat. No.: B12307322

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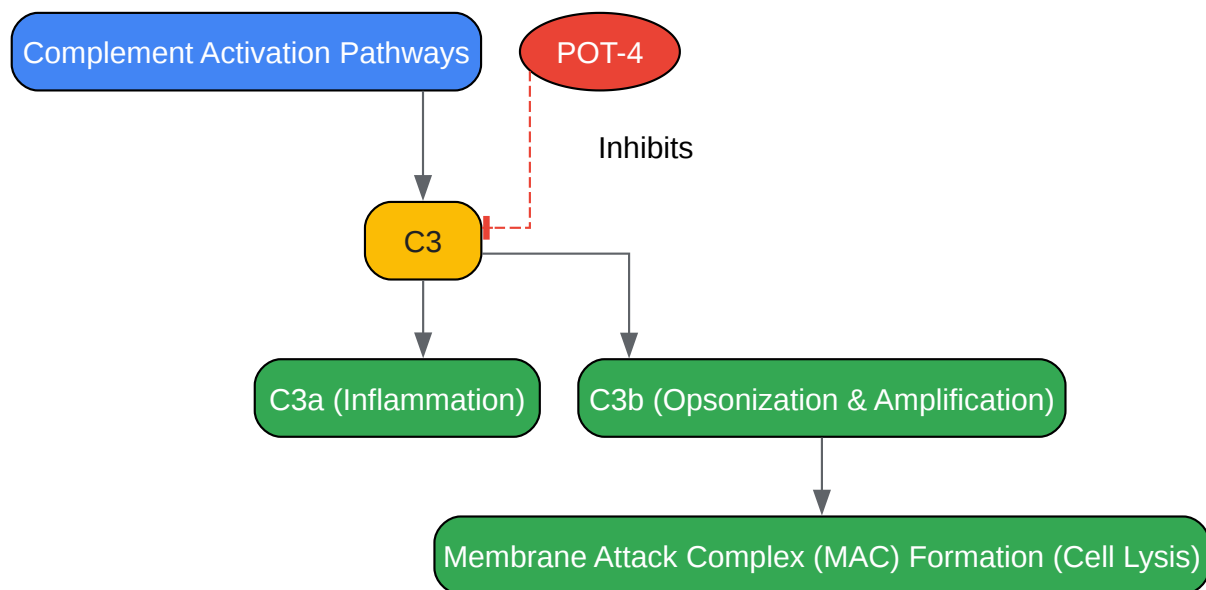
For Researchers, Scientists, and Drug Development Professionals

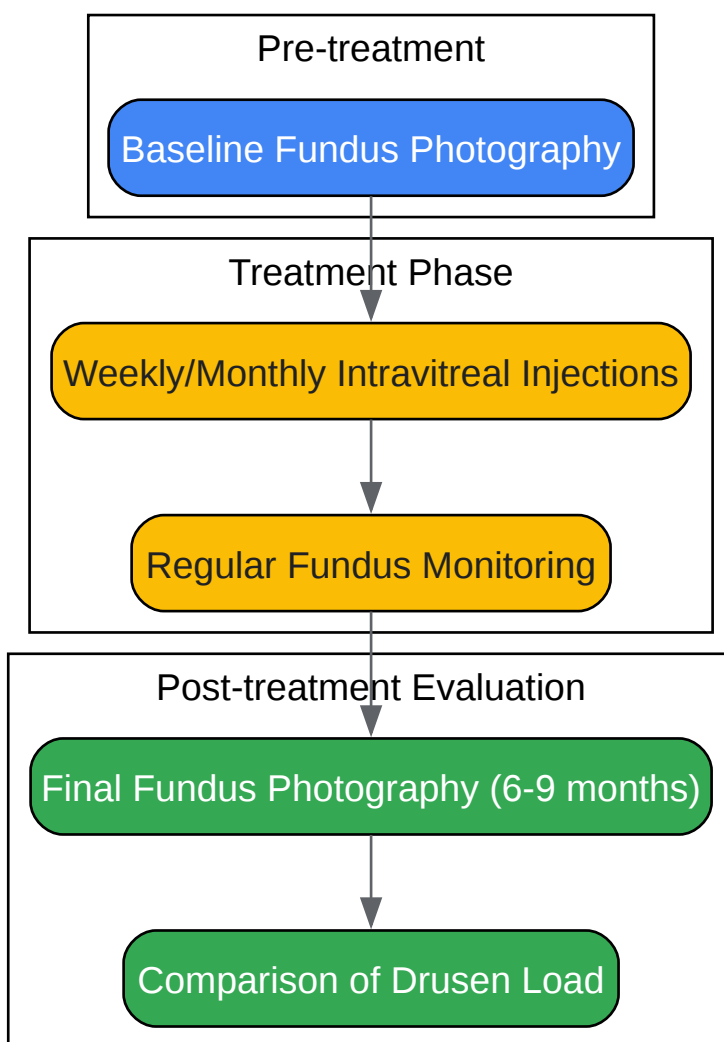
Introduction

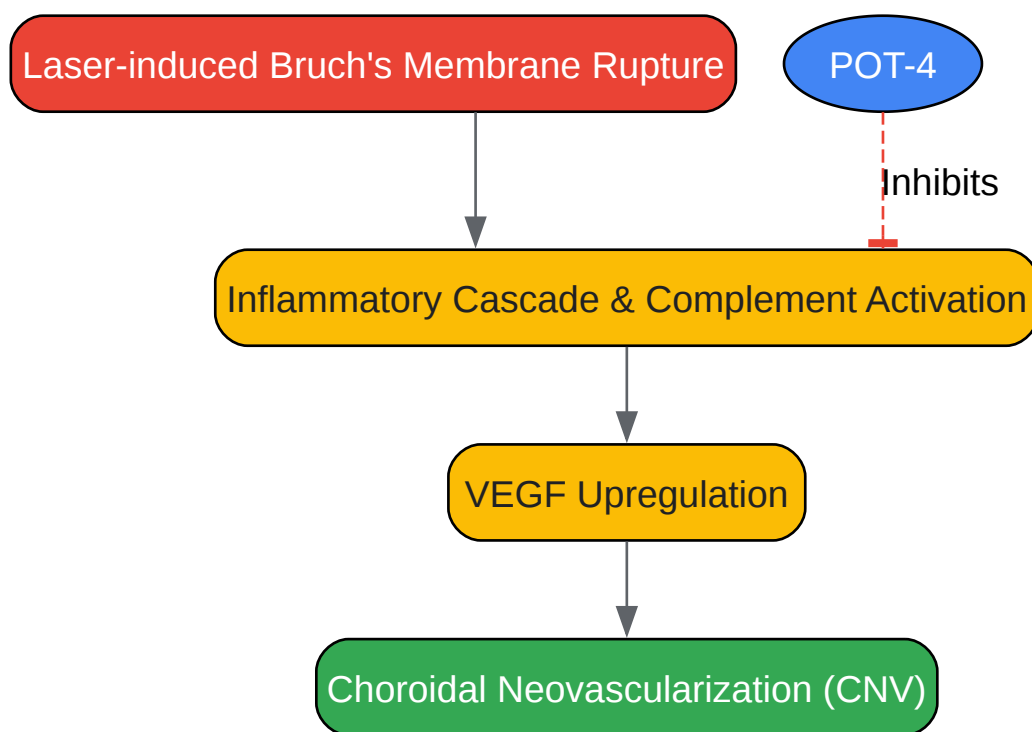
POT-4, a synthetic cyclic peptide derived from compstatin, is a potent inhibitor of the complement cascade, specifically targeting complement component C3. Dysregulation of the complement system is strongly implicated in the pathogenesis of age-related macular degeneration (AMD), making C3 a compelling therapeutic target. Preclinical studies in animal models have been crucial in evaluating the potential of **POT-4** as a treatment for both atrophic (dry) and neovascular (wet) AMD. These application notes provide a detailed overview of the experimental use of **POT-4** in relevant animal models, including quantitative data, detailed protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Complement C3 Inhibition

POT-4 binds to complement C3 and its activated form, C3b, preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b. This action effectively halts the amplification of the complement cascade, thereby reducing the downstream inflammatory and cellular damage associated with AMD.







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